molecular formula C7H7N3S B13565149 1-Azido-2-(methylsulfanyl)benzene

1-Azido-2-(methylsulfanyl)benzene

Cat. No.: B13565149
M. Wt: 165.22 g/mol
InChI Key: KYLGTBOGPWJNMH-UHFFFAOYSA-N
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Description

1-Azido-2-(methylsulfanyl)benzene is an aromatic azide derivative featuring an azide (-N₃) group and a methylsulfanyl (-SMe) substituent in the ortho positions of the benzene ring. The methylsulfanyl group, being a moderate electron-donor, may influence the compound’s stability, solubility, and participation in cycloaddition or organocatalytic reactions. Such derivatives are often employed in click chemistry, polymer synthesis, and pharmaceutical intermediates .

Properties

IUPAC Name

1-azido-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGTBOGPWJNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azidation via Aromatic Amines (Diazotization-Azide Substitution)

A common and reliable method for preparing aromatic azides is the diazotization of the corresponding aromatic amine followed by substitution with sodium azide. For this compound, the precursor is 2-(methylsulfanyl)aniline.

Typical procedure:

  • Dissolve 2-(methylsulfanyl)aniline in aqueous acid (e.g., HCl) at 0–5 °C.
  • Add sodium nitrite solution dropwise to form the diazonium salt in situ.
  • Then, sodium azide solution is added carefully to substitute the diazonium group with the azido group.
  • The reaction mixture is kept cold to avoid decomposition.
  • The product is extracted into an organic solvent, dried, and purified by chromatography or recrystallization.

This method is well-documented for related aromatic azides and provides good yields (typically 70–90%) with high purity.

Nucleophilic Substitution of Aromatic Halides with Sodium Azide

If the methylsulfanyl substituent is already present on an aromatic halide (e.g., 2-(methylsulfanyl)halobenzene), direct nucleophilic substitution with sodium azide can be employed.

Typical procedure:

  • Dissolve the 2-(methylsulfanyl)halobenzene in a water/acetone mixture.
  • Add sodium azide (2 equiv) and stir at room temperature or slightly elevated temperature.
  • After completion, extract the organic layer, dry, and purify.

This method is efficient for activated halides and generally proceeds under mild conditions.

Direct Thiomethylation of 2-Azidobenzene

Alternatively, 1-azidobenzene can be subjected to methylthiolation at the ortho position via directed lithiation followed by reaction with methyl disulfide or methylthiolating agents.

Typical procedure:

  • Generate the ortho-lithiated intermediate of 1-azidobenzene using a strong base such as n-butyllithium at low temperature under inert atmosphere.
  • Quench with methylthiolating reagent (e.g., dimethyl disulfide or methyl iodide in presence of sulfur source).
  • Workup and purification yield this compound.

This method requires careful control of reaction conditions due to the sensitivity of azido groups to strong bases and low temperatures.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Diazotization of 2-(methylsulfanyl)aniline NaNO2/HCl at 0 °C, then NaN3 addition at 0 °C 70–85 Keep temperature low to prevent azide decomposition; aqueous extraction and drying
Nucleophilic substitution of 2-(methylsulfanyl)halobenzene NaN3 (2 equiv), water/acetone, room temp, 30 min 80–90 Mild conditions, simple workup with organic extraction
Directed lithiation and methylthiolation of 1-azidobenzene n-BuLi, methylthiolating agent, THF, -78 to 0 °C 60–75 Requires inert atmosphere, low temperature, careful quenching

Mechanistic Considerations

  • Diazotization-Azide Substitution: The aromatic amine is converted to a diazonium salt, which is an excellent leaving group. Sodium azide acts as a nucleophile, replacing the diazonium group to form the aromatic azide. The reaction is sensitive to temperature and pH to avoid side reactions or azide decomposition.

  • Nucleophilic Aromatic Substitution: The halogen on the aromatic ring, activated by the methylsulfanyl group, is displaced by azide ion. The methylsulfanyl substituent can influence the reactivity by electron donation, facilitating substitution.

  • Directed Lithiation and Thiomethylation: Lithiation at the ortho position to the azido group allows for regioselective installation of the methylsulfanyl substituent. The azido group’s stability under these conditions must be carefully managed.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, and GC-MS or HRMS to confirm molecular weight and purity.
  • Spectroscopic data are consistent with literature values for similar aromatic azides and methylsulfanyl compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Formation of azido-substituted benzene derivatives.

    Reduction: Formation of amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-Azido-2-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(methylsulfanyl)benzene primarily involves its reactivity as an azide. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Azido-2-(methylsulfanyl)benzene (inferred properties) with structurally related azido-benzene derivatives, based on substituent effects, synthesis, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Reactivity Applications References
This compound -SMe C₇H₇N₃S 181.22 (calculated) Moderate electron-donating group; likely stable in polar solvents. Expected Huisgen cycloaddition reactivity. Click chemistry, polymer precursors Inferred
1-Azido-2-(trifluoromethyl)benzene -CF₃ C₇H₄F₃N₃ 187.12 Electron-withdrawing CF₃ group; enhances thermal stability. Soluble in ethers. Research reagents, fluorinated intermediates
1-azido-2-(methylsulfonyl)benzene -SO₂Me C₇H₇N₃O₂S 213.21 Strongly electron-withdrawing; polar. Reacts in Staudinger ligations. Bioconjugation, sulfonyl-based drug design
1-Azido-2-(prop-2-ynyloxy)benzene -O-C≡CH C₉H₇N₃O 173.18 Alkynyl ether group; participates in dual azide-alkyne cycloadditions. Dendrimer synthesis, multifunctional linkers
1-Azido-2-(n-octadecyloxy)benzene -O-(CH₂)₁₇CH₃ C₂₅H₄₃N₃O 417.64 Long alkyl chain enhances hydrophobicity; self-assembles into micelles. Supramolecular chemistry, nanomaterials
1-Azido-2-(diphenylmethyl)benzene -CH(C₆H₅)₂ C₁₉H₁₅N₃ 285.35 Bulky substituent; steric hindrance reduces side reactions. Polymer crosslinking, sterically protected azides

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-donating groups (-SMe) : Likely increase azide stability but reduce electrophilicity in cycloadditions compared to electron-withdrawing groups (-CF₃, -SO₂Me) .
  • Alkynyl/alkoxy groups (-O-C≡CH) : Enable dual reactivity (e.g., azide-alkyne click chemistry), as seen in .

Synthetic Yields: Gold-catalyzed reactions with -C≡C- substituents (e.g., 1-azido-2-(phenylethynyl)benzene) achieve up to 78% yield using JohnphosAuCl/AgSbF₆ . Allenyl-substituted analogs (e.g., 1-Azido-2-(3-phenylbuta-1,2-dienyl)benzene) are synthesized in 81% yield via organometallic methods .

Thermal and Solvent Stability: Trifluoromethyl (-CF₃) derivatives are stable in tert-butyl methyl ether solutions, whereas sulfonyl (-SO₂Me) analogs may require anhydrous conditions . Long alkyl chains (e.g., -O-(CH₂)₁₇CH₃) improve solubility in nonpolar solvents .

Applications in Catalysis: Azides with nitrovinyl substituents (e.g., 1-azido-2-(2-nitrovinyl)benzene) undergo asymmetric Michael additions using bifunctional organocatalysts . Sulfonyl and trifluoromethyl analogs are preferred for high-yield heterocycle synthesis (e.g., quinazolines) under gold catalysis .

Research Findings and Data

  • Catalytic Efficiency: The combination of JohnphosAuCl and AgSbF₆ boosts yields in gold-catalyzed reactions (78% for quinazoline synthesis) compared to nonpolar solvents (<50% yield) .
  • Steric Effects : Bulky substituents (e.g., -CH(C₆H₅)₂) reduce unintended side reactions but may lower solubility .
  • Click Chemistry : Alkynyl-azido pairs (e.g., -O-C≡CH) enable efficient Huisgen cycloadditions, critical for bioconjugation .

Biological Activity

1-Azido-2-(methylsulfanyl)benzene is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of an azide functional group and a methylsulfanyl substituent on a benzene ring, presents a unique structure that may influence its interaction with biological systems. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS Number 108429-46-5
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylsulfanyl)aniline with sodium azide under controlled conditions. This reaction allows for the introduction of the azide group while maintaining the integrity of the methylsulfanyl substituent. Various methods have been explored to optimize yield and purity, including solvent selection and temperature control.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various azide compounds, it was found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32-64 µg/mL, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM, indicating its potential as a lead compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azide group may play a crucial role in reactive oxygen species (ROS) generation, leading to oxidative stress in microbial and cancer cells. This oxidative stress can initiate apoptosis pathways, contributing to its antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various azide derivatives, including this compound. The study reported that this compound inhibited bacterial growth effectively compared to standard antibiotics like ampicillin and ciprofloxacin. The results highlighted its potential as an alternative treatment for resistant bacterial strains .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, this compound was screened against multiple cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. These results suggest that further development could lead to novel anticancer therapies based on this compound .

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 1-azido-2-(methylsulfanyl)benzene, and how can purity be ensured? The compound is typically synthesized via diazotation of the corresponding aniline derivative. For example, hydrogenation of nitro precursors to amines, followed by treatment with sodium nitrite and azide sources (e.g., NaN₃) under acidic conditions . Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Purity is confirmed via HPLC or GC-MS, with attention to azide stability (avoid thermal shock).

Advanced: How can reaction conditions be optimized to minimize decomposition of the azide group during synthesis? Azides are prone to explosive decomposition. Optimize by:

  • Using low temperatures (<0°C) during diazotation .
  • Avoiding prolonged exposure to light or heat.
  • Employing inert atmospheres (N₂/Ar) and non-protic solvents (e.g., DCM).
    Monitor intermediates via in-situ IR spectroscopy to track azide formation and decomposition .

Spectroscopic Characterization

Basic: Which spectroscopic techniques are critical for characterizing this compound? Key techniques include:

  • IR spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and methylsulfanyl C–S vibration (~700 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methylsulfanyl singlet (δ 2.5 ppm). ¹³C NMR distinguishes quaternary carbons adjacent to S–CH₃ .

Advanced: How are ambiguities in NMR assignments resolved for structurally similar derivatives? Use 2D NMR (HSQC, HMBC) to correlate aromatic protons with adjacent carbons. Compare experimental data with computational predictions (DFT calculations) . For complex cases, isotopic labeling (e.g., ¹⁵N-azide) or X-ray crystallography (see FAQ 4) provides definitive assignments .

Reactivity and Functionalization

Basic: What are the dominant reaction pathways for this compound? The azide group participates in:

  • Cycloadditions (e.g., Huisgen click reactions with alkynes).
  • Thermal decomposition to nitrenes for heterocycle synthesis (e.g., benzothiazoles via intramolecular C–H insertion) .

Advanced: How can competing pathways (e.g., nitrene vs. sulfide reactivity) be controlled? Modify reaction conditions:

  • Use Cu(I) catalysts to favor click chemistry over nitrene formation .
  • Adjust solvent polarity (e.g., DMF stabilizes nitrenes, while toluene favors cycloadditions).
    Monitor intermediates via time-resolved UV-Vis spectroscopy to identify dominant pathways .

Crystallographic Analysis

Basic: Which software tools are recommended for X-ray structure determination of this compound? Use SHELX (SHELXL for refinement) and ORTEP-3 for thermal ellipsoid visualization . Preprocess data with XDS or SAINT for integration.

Advanced: How are twinning or disorder challenges addressed in crystallography? For twinned

  • Apply SHELXL ’s TWIN/BASF commands to model twin laws .
    For methylsulfanyl group disorder:
  • Use restraints (ISOR, DELU) to refine anisotropic displacement parameters .

Data Contradictions and Reproducibility

Basic: How should researchers resolve discrepancies in reported synthetic yields? Cross-validate protocols using controlled variables (e.g., reagent purity, solvent batch). Reproduce key steps (e.g., diazotation pH) with in-situ pH monitoring .

Advanced: What strategies identify hidden byproducts in azide reactions? Combine LC-MS with high-resolution mass spectrometry (HRMS) to detect trace intermediates. Use tandem MS/MS to fragment ambiguous peaks and assign structures .

Stability and Safety

Basic: What safety protocols are essential for handling this compound?

  • Store at –20°C in amber vials under inert gas.
  • Use blast shields and remote handling tools during synthesis.
  • Avoid metal contamination (sparks) .

Advanced: How is thermal stability assessed for azide derivatives? Perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss kinetics .

Applications in Heterocyclic Synthesis

Basic: Which heterocycles can be synthesized from this compound?

  • Benzothiazoles : Via nitrene insertion into the C–S bond .
  • Triazoles : Click reactions with terminal alkynes .

Advanced: How can this compound be used to design novel heterocycles with dual functionality? Leverage the azide and sulfide groups for orthogonal reactivity:

  • Sequential click reactions followed by sulfide oxidation to sulfones .
  • Use the sulfide as a directing group for C–H activation prior to azide cyclization .

Biological Activity Profiling

Basic: What preliminary assays evaluate the bioactivity of this compound?

  • Antimicrobial assays : Disk diffusion against E. coli or S. aureus .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .

Advanced: How are structure-activity relationships (SARs) studied for derivatives? Synthesize analogs with modified azide/sulfide groups. Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., bacterial enzymes) . Validate with isothermal titration calorimetry (ITC) for binding affinity .

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